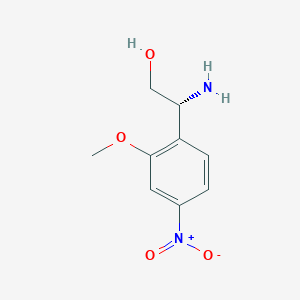

(r)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18215988

Molecular Formula: C9H12N2O4

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2O4 |

|---|---|

| Molecular Weight | 212.20 g/mol |

| IUPAC Name | (2R)-2-amino-2-(2-methoxy-4-nitrophenyl)ethanol |

| Standard InChI | InChI=1S/C9H12N2O4/c1-15-9-4-6(11(13)14)2-3-7(9)8(10)5-12/h2-4,8,12H,5,10H2,1H3/t8-/m0/s1 |

| Standard InChI Key | LCNOPWIDKZTHKD-QMMMGPOBSA-N |

| Isomeric SMILES | COC1=C(C=CC(=C1)[N+](=O)[O-])[C@H](CO)N |

| Canonical SMILES | COC1=C(C=CC(=C1)[N+](=O)[O-])C(CO)N |

Introduction

Structural Characteristics and Nomenclature

IUPAC Nomenclature and Stereochemistry

The systematic name (R)-2-amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol defines its structure unambiguously:

-

A phenyl ring substituted with a methoxy (-OCH₃) group at position 2 and a nitro (-NO₂) group at position 4.

-

An ethanol backbone with an amino (-NH₂) group and the aromatic ring both bonded to the second carbon.

-

The (R) configuration at the chiral center (C2) dictates its stereochemical orientation, which influences its biological activity and synthetic pathways .

Table 1: Comparative Structural Features of Related Nitroaromatic Amino Alcohols

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule can be conceptualized via:

-

Nitroaromatic precursor synthesis: Nitration of 2-methoxyphenol to introduce the nitro group at position 4, followed by protection/deprotection steps.

-

Chiral β-amino alcohol formation: Asymmetric synthesis strategies, such as the Sharpless aminohydroxylation or enzymatic resolution of racemic mixtures .

Catalytic and Solvent Systems

Green chemistry approaches, as demonstrated in the synthesis of 2-amino-4H-chromene derivatives using NS-doped graphene oxide quantum dots (GOQDs) , suggest potential for eco-friendly catalysis. Ethanol, a common solvent in similar reactions , could facilitate the target compound’s synthesis under mild conditions.

Table 2: Hypothetical Reaction Conditions for Target Synthesis

| Parameter | Optimization Range |

|---|---|

| Catalyst | NS-doped GOQDs (30 mg) |

| Solvent | Ethanol (reflux) |

| Temperature | 60–80°C |

| Reaction Time | 2–4 hours |

| Expected Yield | 70–85% (based on analogs) |

Spectroscopic and Computational Characterization

Vibrational Spectroscopy

The FT-IR spectrum would feature key absorption bands:

-

N-H stretch (3300–3500 cm⁻¹) from the amino group.

-

C-NO₂ asymmetric stretch (1520–1560 cm⁻¹) and symmetric stretch (1340–1380 cm⁻¹) .

-

C-O-C stretch (1250–1270 cm⁻¹) from the methoxy group.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

Density Functional Theory (DFT) Insights

Computational studies of analogous compounds predict:

-

HOMO-LUMO gap: ~4.5 eV, indicating moderate reactivity.

-

Mulliken charges: Negative charge localization on nitro oxygen atoms (-0.45 e) and positive charge on the amino nitrogen (+0.30 e).

-

NBO analysis: Stabilizing interactions between lone pairs of the nitro group and σ* orbitals of adjacent C-H bonds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume